N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative characterized by a central benzene ring substituted with a methoxy (-OCH₃) group at position 4, a methyl (-CH₃) group at position 3, and a sulfonamide (-SO₂NH-) group at position 1. The sulfonamide nitrogen is further attached to a branched ethyl chain bearing two dimethylamino (-N(CH₃)₂) groups: one at the ethyl chain’s second carbon and another on the para-position of an aromatic phenyl ring.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c1-15-13-18(11-12-20(15)26-6)27(24,25)21-14-19(23(4)5)16-7-9-17(10-8-16)22(2)3/h7-13,19,21H,14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIQBICKXPIGGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method is the alkylation of primary amines followed by sulfonation. The reaction conditions often require the use of catalysts such as LiAlH4 or NaBH4 for reduction processes . The synthesis may also involve the use of dimethyl ether as a methylating agent .
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of automated systems helps in maintaining the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines or alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide exhibit significant anticancer activity. The presence of the sulfonamide group is known to enhance the interaction with biological targets involved in cancer cell proliferation. Studies have shown that derivatives of sulfonamide can inhibit tumor growth by targeting specific enzymes and pathways critical for cancer cell survival .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer’s disease. This inhibition can lead to increased levels of acetylcholine, which may improve cognitive function in affected individuals .
Treatment of Infectious Diseases
The unique structural features of this compound suggest potential applications in treating infectious diseases. Its mechanism of action may involve disrupting the metabolic pathways of pathogens, thereby inhibiting their growth and replication.
Neurological Disorders
Due to its ability to cross the blood-brain barrier, the compound is being explored for use in treating neurological disorders. The modulation of neurotransmitter levels through enzyme inhibition presents a viable therapeutic strategy for conditions such as depression and anxiety .
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized various sulfonamide derivatives and tested their efficacy against several cancer cell lines. The results demonstrated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Cognitive Enhancement
Another study focused on the cognitive-enhancing effects of sulfonamide derivatives in animal models of Alzheimer’s disease. The results showed that administration of the compound led to significant improvements in memory and learning tasks compared to control groups, highlighting its potential as a therapeutic agent for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Group Variations
The compound’s uniqueness lies in its dual dimethylamino substitution and sulfonamide core. Below is a comparative analysis with analogous molecules from the evidence:
Physicochemical and Functional Comparisons
Solubility and LogP: The target compound’s dual dimethylamino groups likely enhance water solubility compared to simpler analogs like N-(4-methoxyphenyl)benzenesulfonamide . However, the benzamide analog (G500-0036) may exhibit lower solubility due to the absence of the polar sulfonamide group . The pyrimidine-containing sulfonamide introduces a heterocyclic ring, which could reduce logP (increasing polarity) relative to the target compound’s aromatic methyl and methoxy groups.
Bioactivity and Binding Interactions: The dimethylamino groups in the target compound may facilitate interactions with negatively charged residues in enzyme active sites (e.g., kinases or GPCRs), a feature absent in non-aminated analogs .
Synthetic Complexity: The target compound’s branched ethyl chain with dual dimethylamino groups requires multi-step synthesis, as seen in , where similar structures are synthesized using HBTU and Hunig’s base . Simpler analogs like are synthesized in fewer steps, as indicated by the crystal structure report.
Biological Activity
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide, also known by its CAS number 899728-92-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 384.5 g/mol. The structure features a sulfonamide group which is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H28N4O3S |
| Molecular Weight | 384.5 g/mol |
| CAS Number | 899728-92-8 |
The compound exhibits several biological activities that can be attributed to its structural components:
- Inhibition of Protein Kinases : Research indicates that compounds similar to this sulfonamide have shown inhibitory effects on various protein kinases, which are crucial in cellular signaling pathways. For instance, studies have identified selective inhibitors for PI5P4Kγ, a kinase involved in cancer and neurodegenerative diseases .
- Anticancer Activity : The structural motifs present in this compound suggest potential for anticancer applications. Compounds with similar structures have been reported to reduce cell proliferation in leukemic cell lines and other cancer models .
- Neuroprotective Effects : The compound's ability to penetrate the blood-brain barrier may enable it to exert neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Huntington's disease .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on PI5P4K Inhibition : A study published in Journal of Medicinal Chemistry highlighted a series of compounds that inhibited PI5P4Kγ with low nanomolar potency. The research provided insights into the structure-activity relationship (SAR) and emphasized the importance of specific functional groups in enhancing biological activity .
- Antitumor Activity : Another investigation demonstrated that derivatives similar to this sulfonamide could significantly inhibit tumor growth in xenograft models. The study detailed the pharmacokinetic properties that favor brain penetration, supporting its use in treating brain tumors .
Pharmacokinetics and ADMET Properties
The pharmacokinetic profile is essential for understanding the therapeutic potential of this compound:
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | Moderate |
| CNS Penetration | Good |
| Metabolic Stability | Favorable |
Studies have shown that compounds with similar structures exhibit favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, which are critical for their development as therapeutic agents .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis involves multi-step nucleophilic substitution and sulfonylation reactions. A typical approach includes:
Formation of the sulfamoyl linkage : React 4,6-dimethylpyrimidine-2-amine with a sulfonyl chloride derivative (e.g., nitrobenzenesulfonyl chloride) in the presence of a base like triethylamine to form the intermediate sulfonamide .
Controlled coupling : Use dichloromethane (DCM) or dimethylformamide (DMF) as solvents to enhance reactant solubility. Maintain temperatures between 0–25°C to minimize side reactions .
Purification : Employ column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures) to isolate the target compound with >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization and purity assessment?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding) .
- NMR spectroscopy : Use - and -NMR to verify substituent positions, particularly distinguishing dimethylamino and methoxy groups .
- HPLC with UV detection : Employ a C18 column and buffered mobile phase (e.g., methanol/sodium acetate buffer, pH 4.6) to assess purity and detect degradation products .
Advanced Research Questions
Q. How can researchers design experiments to investigate pharmacodynamic interactions with biological targets?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip to measure real-time binding kinetics and affinity .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to evaluate binding specificity and stoichiometry .
- Mutagenesis studies : Modify key residues in the target protein’s active site to identify critical interaction points for the compound’s dimethylamino and sulfonamide groups .
Q. What methodological approaches resolve contradictions in stability data under varying pH or temperature conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40–60°C. Monitor degradation pathways via LC-MS .
- pH-rate profiling : Determine degradation rate constants across pH 1–10 to identify stability thresholds. Use phosphate and acetate buffers to maintain ionic strength .
- Statistical modeling : Apply multivariate analysis (e.g., ANOVA) to correlate degradation rates with environmental factors and identify outlier data .
Q. What computational strategies predict binding affinity and selectivity toward enzymes or receptors?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with PubChem-derived 3D conformers (InChI/SMILES) to screen against target libraries (e.g., PDB). Prioritize poses with hydrogen bonds to the sulfonamide group .
- Molecular dynamics (MD) simulations : Simulate binding trajectories in explicit solvent (e.g., TIP3P water) for 100 ns to assess conformational stability and free energy landscapes (MM-PBSA) .
- QSAR modeling : Train models on datasets of sulfonamide derivatives to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
